molecular formula C21H22N2O4 B5090760 ethyl N-(phenoxyacetyl)tryptophanate

ethyl N-(phenoxyacetyl)tryptophanate

Cat. No. B5090760
M. Wt: 366.4 g/mol
InChI Key: OKXFFMHIJWGAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(phenoxyacetyl)tryptophanate, also known as EPT or N-PAT, is a synthetic compound that has gained attention due to its potential use in scientific research. EPT is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation. EPT has been studied for its potential as a tool compound in neuroscience research, particularly in the study of the serotonergic system.

Mechanism of Action

Ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, meaning that it binds to and activates this receptor. This activation leads to a downstream signaling cascade that ultimately results in the physiological effects associated with the receptor.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by ethyl N-(phenoxyacetyl)tryptophanate has been shown to have a wide range of physiological effects. These effects include the regulation of mood, anxiety, and pain perception. Additionally, ethyl N-(phenoxyacetyl)tryptophanate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the effects of this receptor specifically, without the confounding effects of other receptors. Additionally, ethyl N-(phenoxyacetyl)tryptophanate is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its potential for off-target effects. While ethyl N-(phenoxyacetyl)tryptophanate is selective for the 5-HT1A receptor, it may still have some off-target effects that could confound the results of experiments. Additionally, ethyl N-(phenoxyacetyl)tryptophanate may have different effects in vivo compared to in vitro, making it important to validate results in animal models.

Future Directions

There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate. One area of interest is the development of more selective agonists for the 5-HT1A receptor. Additionally, researchers may investigate the potential use of ethyl N-(phenoxyacetyl)tryptophanate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of ethyl N-(phenoxyacetyl)tryptophanate on mood, anxiety, and pain perception.
In conclusion, ethyl N-(phenoxyacetyl)tryptophanate is a synthetic compound that has gained attention for its potential use as a tool compound in neuroscience research. ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, leading to a wide range of physiological effects. While ethyl N-(phenoxyacetyl)tryptophanate has several advantages for lab experiments, it is important to consider its potential limitations and validate results in animal models. There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate, including the development of more selective agonists and investigation of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

Ethyl N-(phenoxyacetyl)tryptophanate is synthesized through a multistep process that involves the reaction of tryptophan with phenoxyacetyl chloride and triethylamine. The resulting compound is then esterified with ethanol to yield ethyl N-(phenoxyacetyl)tryptophanate. The synthesis of ethyl N-(phenoxyacetyl)tryptophanate is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

Ethyl N-(phenoxyacetyl)tryptophanate has been studied for its potential use as a tool compound in neuroscience research. Specifically, ethyl N-(phenoxyacetyl)tryptophanate has been used to selectively activate the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. By selectively activating this receptor, researchers can study its effects on these processes and gain insight into the underlying mechanisms.

properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(2-phenoxyacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-26-21(25)19(12-15-13-22-18-11-7-6-10-17(15)18)23-20(24)14-27-16-8-4-3-5-9-16/h3-11,13,19,22H,2,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXFFMHIJWGAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(phenoxyacetyl)tryptophanate

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